Norepinephrine

Description

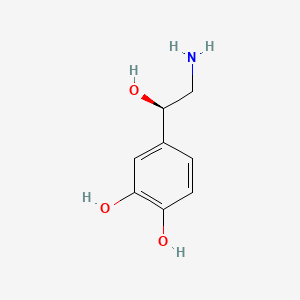

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLSHLFXELFNJZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65277-62-5, 51-40-1 (l-tartrate (1:1)) | |

| Record name | Poly(norepinephrine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65277-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norepinephrine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023378 | |

| Record name | Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norepinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, ethanol, diethyl ether; very soluble in alkali, dilute hydrochloric acid, 849 mg/mL | |

| Record name | Norepinephrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norepinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Adrenaline, N-benzyl-1-phenylmethanamine, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, For more Impurities (Complete) data for Norepinephrine (7 total), please visit the HSDB record page. | |

| Record name | Norepinephrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless microcrystals | |

CAS No. |

51-41-2 | |

| Record name | Noradrenaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norepinephrine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | norepinephrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norepinephrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOREPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W3ENH1CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norepinephrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norepinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C (decomposes), 145.2 - 146.4 °C | |

| Record name | Norepinephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00368 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norepinephrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norepinephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

norepinephrine synthesis and metabolic pathways

An In-depth Technical Guide on Norepinephrine: Synthesis and Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (NE), also known as noradrenaline, is a pivotal catecholamine that functions as both a hormone and a neurotransmitter.[1] It plays a critical role in the body's "fight or flight" response and is integral to a myriad of physiological and cognitive processes, including attention, memory, and cardiovascular function.[2] The synthesis of this compound begins with the amino acid tyrosine and involves a series of enzymatic conversions. Its signaling is mediated by a family of adrenergic receptors, and its action is terminated through reuptake and metabolic degradation by specific enzymes. This document provides a comprehensive technical overview of the , details key signaling cascades, and presents standardized experimental protocols for its study.

This compound Biosynthesis

The synthesis of this compound occurs primarily in the adrenal medulla and in postganglionic neurons of the sympathetic nervous system.[1] The pathway involves four key enzymatic steps, starting from the precursor amino acid L-tyrosine.

-

Tyrosine to L-DOPA: The synthesis pathway begins with the transport of tyrosine into the neuron.[3] The first and rate-limiting step is the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA).[4] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , a pterin-dependent monooxygenase that requires iron (Fe²⁺), molecular oxygen (O₂), and tetrahydrobiopterin (BH₄) as cofactors.

-

L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated to form dopamine. This reaction is catalyzed by the enzyme DOPA Decarboxylase (DDC) , also known as Aromatic L-amino acid decarboxylase (AADC). This enzyme uses pyridoxal phosphate (PLP) as a cofactor.

-

Dopamine to this compound: Dopamine is actively transported from the cytoplasm into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT). Inside these vesicles, dopamine is converted to this compound by the enzyme Dopamine β-hydroxylase (DBH) . DBH is a copper-containing monooxygenase that utilizes ascorbate (Vitamin C) and molecular oxygen as co-substrates.

The synthesis of epinephrine (adrenaline) from this compound occurs in certain neurons and the adrenal medulla via the enzyme Phenylethanolamine N-methyltransferase (PNMT).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CV Pharmacology | this compound, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 4. Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Norepinephrine in the Central Nervous System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Norepinephrine (NE), also known as noradrenaline, is a catecholamine that plays a critical role as a neurotransmitter and neuromodulator in the central nervous system (CNS).[1][2][3] Synthesized primarily in the locus coeruleus (LC), a nucleus in the pons, noradrenergic neurons project throughout the brain, influencing a wide array of physiological and cognitive processes.[1][2] This technical guide provides an in-depth overview of the core functions of this compound in the CNS, its signaling pathways, and the key experimental methodologies used to investigate its roles. Quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the noradrenergic system.

Core Functions of this compound in the CNS

This compound is integral to regulating arousal, attention, memory, mood, and the sleep-wake cycle. Its release is lowest during sleep, increases during wakefulness, and peaks during situations of stress or danger as part of the "fight-or-flight" response.

Arousal and Sleep-Wake Cycle

The noradrenergic system, originating from the locus coeruleus, is a major arousal system in the brain. The firing rate of LC neurons is highest during wakefulness, decreases during non-REM sleep, and is almost silent during REM sleep. Activation of the LC promotes wakefulness, and this system is also involved in the circadian regulation of the sleep-wake cycle.

Attention and Focus

This compound plays a crucial role in regulating attention, alertness, and vigilance. By enhancing the signal-to-noise ratio in sensory processing, it helps to focus attention on relevant stimuli. Dysregulation of the noradrenergic system is implicated in conditions like attention-deficit/hyperactivity disorder (ADHD), where lower levels of this compound are thought to contribute to difficulties in maintaining sustained attention.

Learning and Memory

This compound is a powerful modulator of learning and memory, particularly for emotionally arousing experiences. Emotional arousal activates the locus coeruleus, leading to the release of this compound, which enhances the consolidation of long-term memories. It influences synaptic plasticity, a cellular mechanism underlying learning and memory, by acting on adrenergic receptors in brain regions like the hippocampus and amygdala.

Mood and Emotion

The noradrenergic system is heavily implicated in the regulation of mood and emotion. Dysfunction of this system is a key component of the pathophysiology of mood disorders such as major depressive disorder (MDD) and anxiety disorders. Many antidepressant medications, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), act by increasing the synaptic availability of this compound.

This compound Signaling Pathways

This compound exerts its effects by binding to two main classes of G protein-coupled receptors: alpha (α) and beta (β) adrenergic receptors, each with multiple subtypes.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq proteins. Upon activation by this compound, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins, which are inhibitory. Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. These receptors are often located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit further this compound release.

References

The Locus Coeruleus: A Technical Guide to its Central Role in Norepinephrine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

The locus coeruleus (LC), a small nucleus in the brainstem, is the principal source of norepinephrine (NE) in the central nervous system. Its extensive network of projections innervates nearly all regions of the brain, playing a critical role in regulating a wide array of physiological and cognitive processes, including arousal, attention, stress responses, and memory.[1][2][3][4][5] Dysregulation of the LC-NE system is implicated in a variety of neuropsychiatric and neurodegenerative disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanisms of NE release from the LC, summarizing key quantitative data, detailing common experimental protocols for its study, and illustrating the associated signaling pathways.

Anatomy and Projections of the Locus Coeruleus-Norepinephrine System

The LC is a compact nucleus of noradrenergic neurons located in the pons. Despite its small size, containing approximately 10,000 to 15,000 neurons in humans, the LC has the most divergent axonal projections in the brain. These projections release this compound throughout the central nervous system, including the cerebral cortex, hippocampus, amygdala, thalamus, hypothalamus, cerebellum, and spinal cord. This widespread innervation allows the LC to exert a powerful modulatory influence on a vast number of neural circuits and functions.

Mechanisms of this compound Synthesis and Release

This compound is synthesized from the amino acid tyrosine through a series of enzymatic steps. The final step, the conversion of dopamine to this compound, is catalyzed by the enzyme dopamine-β-hydroxylase, which is highly expressed in LC neurons. Following synthesis, NE is packaged into synaptic vesicles.

The release of NE from LC neurons is a tightly regulated process initiated by the arrival of an action potential, which leads to the influx of Ca²⁺ and subsequent vesicular exocytosis. This release occurs not only at axonal terminals but also from somatodendritic sites within the LC itself. The released this compound can then act on postsynaptic adrenergic receptors on target neurons or on presynaptic autoreceptors on the LC neurons themselves to regulate further release.

Signaling Pathways for this compound Release and Action

The following diagram illustrates the core pathway of this compound synthesis, release, and its subsequent interaction with adrenergic receptors.

Quantitative Data on Locus Coeruleus Activity and this compound Release

The firing rate of LC neurons and the concentration of extracellular NE vary significantly with behavioral state and in response to salient stimuli.

| Parameter | Condition | Species | Value/Change | Reference |

| LC Neuron Firing Rate | Quiet Wakefulness | Rat | 1-3 Hz | |

| Active Wakefulness / Alertness | Rat | Higher tonic and phasic firing | ||

| Drowsiness / Inattention | Rat | Low tonic activity | ||

| REM Sleep | Rat | Virtually silent | ||

| Extracellular this compound | Active Waking vs. REM Sleep (Amygdala) | Rat | ~40% higher in active waking | |

| Formalin Test (Early Phase) in LC | Rat | ~4-fold elevation | ||

| KCl-induced Depolarization in LC | Rat | 333 +/- 40% increase | ||

| Ca²⁺-free Medium in LC | Rat | -42 +/- 5% decrease | ||

| Tetrodotoxin (TTX) in LC | Rat | -47 +/- 8% decrease | ||

| Clonidine (α2 agonist) in LC | Rat | Emax = -79 +/- 5% decrease | ||

| BRL44408 (α2A antagonist) in LC | Rat | Emax = 268 +/- 53% increase | ||

| Desipramine (NE reuptake inhibitor) in LC | Rat | Emax = 223 +/- 40% increase |

Experimental Protocols for Studying the Locus Coeruleus-Norepinephrine System

A variety of advanced techniques are employed to investigate the function of the LC-NE system.

In Vivo Microdialysis

Objective: To measure extracellular levels of this compound and its metabolites in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., locus coeruleus, prefrontal cortex, amygdala).

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Small molecules, including this compound, diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.

-

Analysis: The concentration of this compound in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

Electrophysiology

Objective: To record the electrical activity of individual LC neurons (single-unit recording) or populations of neurons.

Methodology:

-

Electrode Implantation: A microelectrode or electrode array is stereotaxically lowered into the locus coeruleus.

-

Recording: The spontaneous and evoked firing of LC neurons is recorded in anesthetized or awake, behaving animals.

-

Identification: LC neurons are often identified by their characteristic slow, regular firing rate, long-duration action potentials, and response to sensory stimuli or pharmacological agents.

-

Juxtacellular Labeling: In some protocols, a recorded neuron is filled with a tracer (e.g., neurobiotin) to allow for subsequent histological identification.

Optogenetics and Chemogenetics

Objective: To selectively activate or inhibit LC neurons with high temporal and spatial precision to establish causal links between LC activity and behavior.

Methodology:

-

Viral Vector Delivery: A viral vector encoding a light-sensitive opsin (e.g., Channelrhodopsin for activation) or a designer receptor exclusively activated by a designer drug (DREADD) is injected into the LC. These vectors are often Cre-dependent and are used in transgenic animals that express Cre recombinase specifically in noradrenergic neurons (e.g., DBH-Cre or TH-Cre mice).

-

Optic Fiber/Drug Administration: For optogenetics, an optic fiber is implanted above the LC to deliver light of a specific wavelength. For chemogenetics, the designer drug (e.g., clozapine-N-oxide, CNO) is administered systemically or locally.

-

Behavioral Testing: The effects of LC manipulation on specific behaviors (e.g., fear conditioning, extinction learning, cognitive tasks) are assessed.

Calcium Imaging

Objective: To visualize the activity of LC neurons or their axonal projections in real-time.

Methodology:

-

GCaMP Expression: A genetically encoded calcium indicator (e.g., GCaMP) is expressed in LC neurons using viral vectors.

-

Imaging Preparation: A GRIN lens may be implanted above the LC for deep brain imaging, or a cranial window is prepared for imaging axonal projections in cortical areas.

-

Two-Photon Microscopy: In head-fixed, behaving animals, two-photon microscopy is used to record fluorescence changes in GCaMP, which correlate with neuronal activity.

Role of the Locus Coeruleus in Stress and Arousal

The LC is a critical hub in the brain's stress response system. Stressful stimuli lead to the activation of the LC, resulting in a widespread release of this compound. This NE release contributes to heightened arousal, vigilance, and the orchestration of the physiological and cognitive responses to stress.

The LC is reciprocally connected with other key stress-related brain regions, including the amygdala and the paraventricular nucleus of the hypothalamus (PVN). The hypothalamus releases corticotropin-releasing factor (CRF), which not only initiates the hypothalamic-pituitary-adrenal (HPA) axis but also directly activates the LC, creating a positive feedback loop that amplifies the stress response.

Conclusion and Future Directions

The locus coeruleus-norepinephrine system is a fundamental modulator of brain function, with profound implications for both health and disease. The technical approaches outlined in this guide—from microdialysis to optogenetics—have been instrumental in dissecting the complex roles of this system. Future research, integrating these techniques with single-cell transcriptomics and large-scale neural recordings, will further illuminate the molecular and circuit-level mechanisms by which the LC orchestrates brain-wide activity. A deeper understanding of the LC-NE system holds significant promise for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Locus coeruleus - Wikipedia [en.wikipedia.org]

- 3. The Locus Coeruleus—Noradrenergic System in the Healthy and Diseased Brain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Locus Coeruleus- this compound System in Stress and Arousal: Unraveling Historical, Current, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Locus Coeruleus: Essential for Maintaining Cognitive Function and the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Norepinephrine in Synaptic Plasticity and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (NE), a catecholamine neurotransmitter originating primarily from the locus coeruleus (LC), is a critical modulator of synaptic plasticity and memory.[1] Acting through a diverse family of α- and β-adrenergic receptors, NE influences neuronal excitability, synaptic strength, and the intricate signaling cascades that underpin learning and memory formation.[2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound governs synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). It details the canonical and non-canonical signaling pathways activated by adrenergic receptors, summarizes key quantitative data from seminal experimental studies, and provides an overview of essential experimental protocols used to investigate the noradrenergic system's role in memory. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction to Noradrenergic Modulation of Synaptic Plasticity

The brain's ability to encode and store information is fundamentally linked to synaptic plasticity, the process by which the strength of synaptic connections is altered in response to neural activity.[2] this compound is a key neuromodulator in this process, with its release being particularly prominent during states of arousal, attention, and emotional salience.[3][4] The densest noradrenergic projections from the LC innervate brain regions crucial for memory, including the hippocampus, amygdala, and prefrontal cortex.

This compound's influence on synaptic plasticity is multifaceted, capable of both facilitating and inhibiting changes in synaptic strength depending on the context, the specific adrenergic receptors activated, and the pattern of neural activity. A primary mechanism through which NE modulates memory is by lowering the threshold for the induction of long-term potentiation (LTP), a persistent strengthening of synapses, and by influencing long-term depression (LTD), a lasting weakening of synaptic connections. These processes are believed to be the cellular correlates of learning and memory.

Adrenergic Receptor Subtypes and Their Signaling Pathways

This compound exerts its effects by binding to two major classes of G-protein coupled receptors: α- and β-adrenergic receptors, each with multiple subtypes.

β-Adrenergic Receptor Signaling

β-adrenergic receptors (β-ARs), particularly β1- and β2-ARs, are strongly implicated in the enhancement of LTP and memory consolidation. The canonical signaling pathway initiated by β-AR activation involves the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA).

PKA has several downstream targets that contribute to synaptic potentiation, including:

-

Phosphorylation of AMPA receptors: PKA can phosphorylate the GluA1 subunit of AMPA receptors, which can enhance their function.

-

Activation of MAP Kinase (ERK) pathway: PKA can lead to the activation of the extracellular signal-regulated kinase (ERK), a key molecule in synaptic plasticity and memory consolidation.

-

Gene transcription: PKA can phosphorylate and activate transcription factors like CREB (cAMP response element-binding protein), leading to the synthesis of proteins necessary for the late phase of LTP (L-LTP) and long-term memory.

Recent evidence also points to a G-protein-independent signaling pathway involving β-arrestin. Upon receptor activation, β-arrestin can be recruited and act as a scaffold for signaling molecules, including components of the ERK pathway, contributing to memory reconsolidation. Furthermore, the exchange protein directly activated by cAMP (Epac) has been identified as another important downstream effector of β-AR signaling in promoting enduring LTP, acting in concert with the mammalian target of rapamycin (mTOR) pathway.

References

- 1. Cell-type-specific optogenetic stimulation of the locus coeruleus induces slow-onset potentiation and enhances everyday memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces pathway-specific long-lasting potentiation and depression in the hippocampal dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound triggers metaplasticity of LTP by increasing translation of specific mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

Norepinephrine as a Key Neuromodulator: A Technical Guide for Researchers

An In-depth Exploration of the Core Synthesis, Signaling, and Functional Investigation of the Noradrenergic System

This technical guide provides a comprehensive overview of norepinephrine (NE) as a critical neuromodulator in the central nervous system. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental biochemistry, signaling cascades, and physiological roles of this compound. It further outlines detailed experimental protocols for its study and presents key quantitative data to support research and development efforts.

Introduction to this compound

This compound, also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1][2] In the brain, it is a pivotal neuromodulator, primarily produced by a small cluster of neurons in the brainstem called the locus coeruleus (LC).[3][4] These neurons project extensively throughout the entire central nervous system, allowing this compound to exert powerful effects on vast areas of the brain.[3] The noradrenergic system is integral to regulating arousal, attention, vigilance, cognitive functions, and the body's response to stress. Dysregulation of this system is implicated in a range of psychiatric conditions, including mood and anxiety disorders.

This compound Synthesis, Storage, and Release

The synthesis of this compound is a multi-step enzymatic process that begins with the amino acid tyrosine. This pathway is fundamental to understanding the regulation of noradrenergic signaling.

Biosynthesis Pathway

This compound synthesis involves a series of enzymatic conversions:

-

Tyrosine to L-DOPA : The process starts with the amino acid tyrosine, which is hydroxylated by the enzyme tyrosine hydroxylase to form dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in catecholamine synthesis.

-

L-DOPA to Dopamine : L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce dopamine.

-

Dopamine to this compound : Dopamine is actively transported into synaptic vesicles via the vesicular monoamine transporter (VMAT). Inside these vesicles, the enzyme dopamine β-hydroxylase converts dopamine into this compound.

This intravesicular synthesis protects the newly formed this compound from degradation in the cytoplasm.

Storage, Release, and Inactivation

Once synthesized, this compound is stored in synaptic vesicles until an action potential triggers its release into the synaptic cleft through exocytosis. After release, this compound acts on adrenergic receptors on both presynaptic and postsynaptic neurons. The termination of noradrenergic signaling is primarily achieved through reuptake of this compound from the synaptic cleft back into the presynaptic neuron. This process is mediated by the This compound Transporter (NET) , a protein that cotransports this compound with sodium and chloride ions. A smaller portion of this compound is enzymatically degraded by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

This compound Signaling: Receptors and Pathways

This compound exerts its diverse effects by binding to a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). These are broadly classified into alpha (α) and beta (β) types, each with several subtypes.

| Receptor Subtype | Primary G-Protein | Key Second Messengers | General Effect |

| α1 (A, B, D) | Gq | ↑ IP3, DAG, Ca2+ | Excitatory |

| α2 (A, B, C) | Gi | ↓ cAMP | Inhibitory |

| β1, β2, β3 | Gs | ↑ cAMP | Excitatory |

| Table 1: Adrenergic Receptor Subtypes and Their Primary Signaling Properties. |

Alpha-1 (α1) Adrenergic Receptor Signaling

α1 receptors are coupled to the Gq class of G-proteins. Upon this compound binding, the activated Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, often related to smooth muscle contraction.

Alpha-2 (α2) Adrenergic Receptor Signaling

α2 receptors are coupled to the Gi class of G-proteins, which are inhibitory. When activated by this compound, the αi subunit of the Gi protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular production of cyclic AMP (cAMP) from ATP, leading to decreased activity of protein kinase A (PKA) and a subsequent reduction in the phosphorylation of target proteins. α2 receptors often function as presynaptic autoreceptors, inhibiting further this compound release.

References

- 1. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on this compound, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Nothing but NET: A review of this compound transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Overview of the Discovery of Norepinephrine: From "Sympathin" to a Fundamental Neurotransmitter

This technical guide provides a comprehensive historical account of the discovery of norepinephrine, a pivotal monoamine that functions as a primary neurotransmitter in the sympathetic nervous system and as a hormone. We will delve into the key experiments, the researchers who conducted them, and the evolution of scientific thought that led to the isolation and identification of this crucial signaling molecule. This document is intended for researchers, scientists, and drug development professionals interested in the foundational discoveries of modern pharmacology and neuroscience.

Early Concepts: The "Sympathin" Theory

In the early 20th century, the prevailing theory for neurotransmission in the sympathetic nervous system was centered around a substance broadly termed "sympathin." Proposed by Walter Cannon and his colleagues, this theory suggested that nerve impulses release a chemical mediator from sympathetic nerve endings that then acts on target organs. Based on the observation that sympathetic stimulation could be either excitatory or inhibitory depending on the target tissue, Cannon and Arturo Rosenblueth postulated the existence of two forms of sympathin: "Sympathin E" (excitatory) and "Sympathin I" (inhibitory). They believed that a single precursor substance, likely adrenaline (epinephrine), was released from nerve endings and was then transformed into either Sympathin E or I by the target cells.

The Role of Norepinephrine in Neuroinflammatory Processes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Norepinephrine (NE), the principal catecholaminergic neurotransmitter of the sympathetic nervous system, plays a critical and complex role in modulating the inflammatory landscape of the central nervous system (CNS). Primarily synthesized in the locus coeruleus (LC), noradrenergic neurons project throughout the brain, providing a powerful endogenous mechanism for regulating the activity of glial cells—microglia and astrocytes—the key mediators of neuroinflammation.[1][2] A substantial body of evidence indicates that NE generally exerts a tonic, anti-inflammatory influence, suppressing the production of pro-inflammatory cytokines and other cytotoxic molecules.[3][4] This function is largely mediated through β2-adrenergic receptors (β2-ARs) expressed on glial cells.[1] Degeneration of the LC and subsequent depletion of NE are hallmark features of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, suggesting that the loss of this anti-inflammatory control contributes significantly to disease pathogenesis. However, the influence of NE is nuanced, with some studies indicating context-dependent pro-inflammatory effects, often mediated by α-adrenergic receptors. This guide provides an in-depth examination of the signaling pathways, cellular interactions, and experimental evidence defining the role of this compound in neuroinflammation, highlighting its potential as a therapeutic target for neurodegenerative and neuroinflammatory disorders.

Noradrenergic Signaling in the Central Nervous System

This compound's influence on neuroinflammatory processes is dictated by its interaction with specific adrenergic receptors (ARs) expressed on the surface of glial cells. Both microglia and astrocytes express multiple subtypes of ARs, including α1, α2, and β-adrenergic receptors, allowing for a complex and multifaceted response to noradrenergic signaling.

-

Microglia: These resident immune cells of the CNS express α1-AR, α2-AR, β1-AR, and β2-ARs. The activation of these receptors, particularly the β2-AR, is central to NE's anti-inflammatory effects.

-

Astrocytes: Astrocytes express α1A-, α2A-, β1-, and β2-ARs. NE signaling in astrocytes can modulate their metabolic functions, morphological characteristics, and the release of both pro- and anti-inflammatory factors.

The predominant anti-inflammatory signaling cascade initiated by NE involves the β2-AR. Binding of NE to this G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and influence various downstream targets, including transcription factors like NF-κB (nuclear factor-kappa B). By inhibiting the NF-κB pathway, NE effectively suppresses the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Signaling Pathway Diagram

The Dichotomous Role of this compound in Glial Activation

Anti-Inflammatory and Neuroprotective Functions

The primary role of this compound in the context of neuroinflammation is immunosuppressive. By acting on glial cells, NE actively limits the inflammatory cascade, thereby protecting neurons from bystander damage.

-

Inhibition of Microglial Activation: NE, via β-AR activation, potently suppresses the M1 pro-inflammatory phenotype of microglia. This leads to a marked reduction in the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and cytotoxic molecules like nitric oxide (NO) and reactive oxygen species (ROS). Depletion of central NE using the neurotoxin DSP4 has been shown to augment the pro-inflammatory response to stimuli like lipopolysaccharide (LPS) or β-amyloid (Aβ), highlighting NE's tonic inhibitory control.

-

Promotion of Microglial Phagocytosis: Beyond simply suppressing inflammation, NE can enhance the beneficial functions of microglia. Studies have shown that NE promotes the phagocytosis and degradation of Aβ peptides, a key pathological hallmark of Alzheimer's disease. This suggests that NE helps shift microglia towards a more protective, debris-clearing phenotype (M2).

-

Modulation of Astrocyte Activity: In astrocytes, NE can also reduce the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS). Furthermore, NE can stimulate astrocytes to release neuroprotective factors, contributing to neuronal survival.

Context-Dependent Pro-Inflammatory Functions

While the anti-inflammatory actions of NE are well-documented, its effects are not monolithic. The specific adrenergic receptor subtype engaged and the activation state of the glial cell can lead to different, sometimes opposing, outcomes.

-

Role of α-Adrenergic Receptors: Activation of α-ARs on immune cells can, in some contexts, promote the production of pro-inflammatory cytokines. For instance, while resting microglia primarily express β2-ARs, under pro-inflammatory conditions, they can upregulate α2A-ARs, and activation of these receptors can enhance the inflammatory response.

-

Induction of Chemokines: In astrocytes, NE has been shown to induce the production of certain chemokines like CCL2 (MCP-1) and CX3CL1 (fractalkine). While these molecules are involved in recruiting immune cells, they can also have neuroprotective effects, illustrating the complexity of NE's modulatory role.

Quantitative Data on this compound's Effects

The immunomodulatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Glial Inflammatory Responses

| Cell Type | Stimulus | NE/Agonist Treatment | Measured Outcome | Result | Reference |

| Rat Cortical Mixed Glia | LPS (100 ng/mL) | This compound (10 µM) | TNF-α protein production | ~85% reduction | |

| Rat Cortical Mixed Glia | LPS (100 ng/mL) | This compound (10 µM) | IL-1β protein production | ~40% reduction | |

| Rat Cortical Mixed Glia | LPS (100 ng/mL) | This compound (10 µM) | iNOS protein expression | ~50% reduction | |

| Rat Astrocytes | LPS + Cytokines | This compound | NOS2 expression | Reduction | |

| Rat Microglia | LPS | This compound | TNFα expression | Reduction | |

| Rat Astrocytes | This compound (10 µM) | N/A | CX3CL1 release (24h) | ~2.5-fold increase |

Table 2: In Vivo Effects of Noradrenergic Modulation on Neuroinflammation

| Animal Model | Experimental Condition | Measured Outcome | Result | Reference |

| Rat | DSP-4 lesion + Aβ injection | iNOS mRNA levels | 21.7-fold increase with Aβ alone | |

| Rat | DSP-4 lesion + Aβ injection + NE | iNOS mRNA levels | Reduced to 8.6-fold increase | |

| Rat | DSP-4 lesion + Aβ injection | IL-1β mRNA levels | 2.0-fold increase with Aβ alone | |

| Rat | DSP-4 lesion + Aβ injection + NE | IL-1β mRNA levels | Reduced by ~40% | |

| Mouse | DSP-4 injection | DA-SNpc neuron loss (10 months) | 53 ± 1.5% loss | |

| Mouse (NOX2 knockout) | DSP-4 injection | DA-SNpc neuron loss (10 months) | Neurodegeneration suppressed | |

| Rat | Systemic LPS + Desipramine (NRI) | Cortical IL-1β gene expression | Significant attenuation | |

| Rat | Systemic LPS + Atomoxetine (NRI) | Cortical TNF-α gene expression | Significant attenuation |

Key Experimental Protocols

Investigating the role of this compound in neuroinflammation involves a range of in vitro and in vivo techniques designed to manipulate the noradrenergic system and measure the subsequent immune response.

In Vitro Glial Cell Cultures

-

Objective: To study the direct effects of NE and AR ligands on isolated microglia or astrocytes.

-

Methodology:

-

Cell Isolation: Primary microglia and astrocytes are isolated from the cortices of neonatal rat or mouse pups. Cultures are purified to yield populations of >95% microglia (via mild trypsinization or shaking) or astrocytes.

-

Inflammatory Challenge: Cells are pre-treated with NE, or specific α- or β-AR agonists/antagonists for a set period (e.g., 30-60 minutes).

-

Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or aggregated Amyloid-β peptide (e.g., 10 µM), is added to the culture medium.

-

Incubation: Cells are incubated for a period appropriate for the endpoint being measured (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).

-

Analysis:

-

Cytokine Measurement: Supernatants are collected, and levels of TNF-α, IL-1β, IL-6, etc., are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression: Cells are lysed, and RNA is extracted. Quantitative real-time PCR (qPCR) is used to measure mRNA levels of inflammatory genes.

-

Nitric Oxide (NO) Production: NO levels in the supernatant are measured indirectly by quantifying nitrite using the Griess assay.

-

Signaling Pathways: Cell lysates are analyzed by Western blotting to measure the phosphorylation state of signaling proteins like IκBα or members of the MAPK pathway.

-

-

In Vivo Noradrenergic Depletion Model

-

Objective: To investigate the effect of NE loss on neuroinflammatory responses in the brain.

-

Methodology:

-

Neurotoxin Administration: The selective noradrenergic neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is administered to adult rats or mice (e.g., 50 mg/kg, intraperitoneally). This selectively destroys LC axon terminals, leading to a profound and lasting depletion of NE in projection areas like the cortex and hippocampus.

-

Recovery Period: Animals are allowed to recover for a period (e.g., 1-5 weeks) to allow for maximal NE depletion.

-

Inflammatory Challenge: A pro-inflammatory agent (e.g., LPS or Aβ) is injected directly into a brain region of interest (e.g., frontal cortex or hippocampus) via stereotaxic surgery. In some paradigms, a systemic LPS challenge is used.

-

Tissue Collection: At a designated time point post-injection (e.g., 24-48 hours), animals are euthanized, and brain tissue is collected.

-

Analysis:

-

Immunohistochemistry (IHC): Brain sections are stained with antibodies against markers of microglial activation (e.g., Iba1, CD11b), astrocyte activation (GFAP), or specific inflammatory proteins (e.g., iNOS, IL-1β). Staining intensity and cell morphology are quantified.

-

Gene/Protein Analysis: Tissue from the injection site is dissected and processed for qPCR or Western blot analysis as described for in vitro protocols.

-

Neurodegeneration Assessment: Neuronal loss is quantified by stereological cell counting of specific neuronal populations (e.g., dopaminergic neurons in the substantia nigra).

-

-

Experimental Workflow Diagram

References

- 1. Effects of this compound on microglial neuroinflammation and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Targeting the noradrenergic system for anti-inflammatory and neuroprotective effects: implications for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Norepinephrine in Plasma: A Guide for Researchers

Application Notes and Protocols for the Accurate Quantification of a Key Neurotransmitter

For researchers, scientists, and professionals in drug development, the precise measurement of norepinephrine in plasma is crucial for understanding physiological and pathological states. As a primary catecholamine neurotransmitter and hormone, this compound plays a vital role in the body's "fight or flight" response, and its levels are implicated in a range of conditions including hypertension, heart failure, and neurological disorders. This document provides detailed application notes and protocols for the most common and reliable techniques used to quantify plasma this compound levels.

Introduction to this compound Measurement

The quantification of this compound in plasma presents analytical challenges due to its low physiological concentrations, susceptibility to oxidation, and the presence of interfering substances in the biological matrix. Therefore, the choice of analytical method is critical and depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and cost. The three principal methods employed for this purpose are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each of these techniques offers distinct advantages and disadvantages, which are summarized in the comparative data tables below.

Comparative Analysis of Measurement Techniques

The following tables provide a summary of key quantitative parameters for the three primary methods of plasma this compound measurement. This allows for an at-a-glance comparison to aid in selecting the most appropriate technique for your research needs.

Table 1: Performance Characteristics of this compound Assays

| Parameter | HPLC-ECD | ELISA | LC-MS/MS |

| Sensitivity (Lower Limit of Quantification, LLOQ) | 3.5 - 85 pg/mL[1][2] | 9.375 - 50 pg/mL[3][4] | 5 - 25 ng/mL (can be improved with derivatization)[5] |

| Linearity (Range) | Basal concentrations to 400 ng/mL | 15.625 - 1000 pg/mL | 0.05 - 100 ng/mL |

| Precision (Intra-assay CV%) | < 10% | Varies by kit, typically < 10% | < 5% |

| Precision (Inter-assay CV%) | < 15% | Varies by kit, typically < 15% | < 5% |

| Specificity | Good, but susceptible to interference from compounds with similar electrochemical properties. | Can be affected by cross-reactivity with other catecholamines and metabolites. | High, due to mass-based detection. |

| Sample Volume | 0.25 - 1 mL | 300 µL | 50 - 750 µL |

| Throughput | Lower | Higher | Higher |

| Cost | Moderate | Lower | Higher |

Table 2: Normal Ranges of this compound in Human Plasma

| Condition | This compound Concentration (pg/mL) | Reference |

| Supine (resting) | 70 - 750 | |

| Standing | 200 - 1700 |

Note: Normal ranges can vary slightly between laboratories and depend on patient posture and activity level.

Experimental Protocols

Detailed methodologies for sample handling and for each of the key measurement techniques are provided below.

Plasma Sample Collection and Handling

Proper sample collection and handling are critical to prevent the degradation of this compound and to ensure accurate results.

Patient Preparation:

-

The patient should be in a relaxed, supine position for at least 20-30 minutes before blood collection.

-

Avoid caffeine, nicotine, and strenuous exercise before the sample is taken.

-

An overnight fast is recommended.

Blood Collection:

-

Draw blood into a pre-chilled tube containing EDTA or heparin as an anticoagulant.

-

Immediately place the tube on ice.

Plasma Separation:

-

Within one hour of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.

-

Carefully transfer the plasma supernatant to a clean polypropylene tube, avoiding the buffy coat.

-

For immediate analysis, proceed to the chosen assay protocol. For storage, freeze the plasma at -80°C. Plasma can be stored for up to 6 months at -20°C or longer at -80°C. Avoid repeated freeze-thaw cycles.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a robust and sensitive method for the quantification of catecholamines. It involves the separation of this compound from other plasma components on a reversed-phase HPLC column, followed by detection using an electrochemical detector.

Materials:

-

HPLC system with a C18 reversed-phase column

-

Electrochemical detector

-

Alumina for extraction

-

Mobile phase (e.g., sodium phosphate buffer with an ion-pairing agent like sodium octane sulfonate and a small percentage of organic solvent like acetonitrile or methanol)

-

Perchloric acid

-

Internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA)

Protocol:

-

Sample Preparation (Alumina Extraction):

-

To 1 mL of plasma, add the internal standard.

-

Add Tris buffer and alumina to the plasma sample.

-

Vortex to mix and then centrifuge.

-

Discard the supernatant.

-

Wash the alumina pellet with water to remove interfering substances.

-

Elute this compound and the internal standard from the alumina by adding a small volume of perchloric acid.

-

Vortex and centrifuge. The supernatant is ready for injection.

-

-

HPLC-ECD Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Set the potential of the electrochemical detector to a level optimal for the oxidation of this compound (e.g., +0.65 V).

-

Inject the prepared sample extract onto the HPLC column.

-

Record the chromatogram. This compound and the internal standard will elute at specific retention times.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the internal standard based on their retention times compared to known standards.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Determine the concentration of this compound in the sample by comparing this ratio to a standard curve generated from samples with known this compound concentrations.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that utilizes the specific binding of an antibody to this compound. Competitive ELISA is the most common format for small molecules like this compound.

Materials:

-

Commercial this compound ELISA kit (contains microplate pre-coated with anti-norepinephrine antibody, this compound standards, conjugate, substrate, and stop solution)

-

Microplate reader

Protocol (Generalized):

-

Sample and Standard Preparation:

-

Prepare this compound standards according to the kit instructions.

-

Plasma samples may require an extraction or acylation step as specified in the kit protocol.

-

-

Assay Procedure:

-

Add standards, controls, and prepared plasma samples to the wells of the microplate.

-

Add the enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the antibody coated on the plate.

-

Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the plate several times to remove unbound reagents.

-

Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.

-

Incubate for a specified time to allow for color development.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit instructions (e.g., 450 nm).

-

The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for specificity and sensitivity in the measurement of small molecules. It combines the separation power of liquid chromatography with the highly specific detection capabilities of mass spectrometry.

Materials:

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Reversed-phase or HILIC column

-

Mobile phases (e.g., ammonium acetate in water and methanol)

-

Internal standard (stable isotope-labeled this compound, e.g., this compound-d6)

-

Reagents for protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE).

Protocol:

-

Sample Preparation:

-

Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add the internal standard. Add cold acetonitrile to precipitate proteins. Vortex and centrifuge. The supernatant is collected, evaporated, and reconstituted in the mobile phase for injection.

-

Solid-Phase Extraction (SPE): This method provides a cleaner sample extract. Plasma is loaded onto an SPE cartridge, washed, and then this compound is eluted with an appropriate solvent. The eluate is then evaporated and reconstituted.

-

-

LC-MS/MS Analysis:

-

Equilibrate the LC system with the mobile phase.

-

Optimize the mass spectrometer settings for the detection of this compound and its internal standard. This involves selecting specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

-

Inject the prepared sample extract into the LC-MS/MS system.

-

-

Data Analysis:

-

The software integrates the peak areas for the specific MRM transitions of this compound and the internal standard.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Quantify the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound and a fixed concentration of the internal standard.

-

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described techniques.

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for Norepinephrine Detection

References

- 1. criver.com [criver.com]

- 2. A simple and rapid HPLC-MS method for the simultaneous determination of epinephrine, this compound, dopamine and 5-hydroxytryptamine: application to the secretion of bovine chromaffin cell cultures. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. tandfonline.com [tandfonline.com]

Application Note: Preparing Stable Norepinephrine Solutions for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine is a critical catecholamine neurotransmitter and hormone used extensively in in vitro research to study a wide range of biological processes, including neurotransmission, cardiovascular function, and metabolic regulation. However, its utility is often hampered by its inherent instability in aqueous solutions. This compound is highly susceptible to oxidative degradation, a process accelerated by exposure to light, oxygen, and neutral or alkaline pH. This degradation can lead to a significant loss of potency and the formation of confounding byproducts, compromising experimental reproducibility and accuracy. This document provides a comprehensive protocol for the preparation and storage of this compound solutions, ensuring their stability and efficacy for in vitro applications.

Chemical Instability and Degradation Pathway

The primary route of this compound degradation in solution is oxidation. The catechol moiety of the this compound molecule is readily oxidized to form this compound-o-quinone. This intermediate is unstable and can undergo intramolecular cyclization to form leucoadrenochrome, which is further oxidized to adrenochrome. These quinone species can then polymerize to form brown, melanin-like pigments, which are indicative of significant degradation.[1][2][3] This entire process is expedited by factors common in laboratory environments, including ambient light, dissolved oxygen in buffers, and pH values above 6.0.[4][5]

Caption: Oxidative degradation pathway of this compound.

Protocol for Preparation of Stable this compound Solutions

To ensure the integrity of this compound in in vitro experiments, it is crucial to follow a strict preparation and handling protocol that minimizes exposure to degrading elements.

Required Materials

-

This compound bitartrate (salt form is more stable for storage)

-

Antioxidant: L-Ascorbic acid or Sodium metabisulfite

-

Solvent: Deionized, degassed water (e.g., Milli-Q)

-

Diluent: 5% Dextrose solution (D5W) or 0.9% Sodium Chloride (Normal Saline, NS). Dextrose-containing fluids can offer protection against oxidation.

-

pH adjustment: 0.1 M HCl

-

Sterile, amber (light-protecting) polypropylene or glass vials

-

Sterile syringe filters (0.22 µm)

Preparation of 10 mM Stock Solution

This high-concentration stock solution is prepared in an acidic, antioxidant-rich environment and frozen in aliquots for long-term storage.

-

Prepare Solvent: Degas high-purity deionized water by sparging with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

-

Add Antioxidant: Dissolve L-ascorbic acid into the degassed water to a final concentration of 0.1% (w/v). This acts as a sacrificial antioxidant. Ascorbic acid is also a cofactor for the enzyme dopamine β-hydroxylase, which synthesizes this compound from dopamine.

-

Weigh this compound: In a light-protected (amber) vial, weigh out the required amount of this compound bitartrate.

-

Dissolve: Add the antioxidant-containing solvent to the this compound bitartrate to achieve the target 10 mM concentration. Mix gently until fully dissolved.

-

Adjust pH: Measure the pH of the solution. If necessary, adjust the pH to a range of 3.0-4.0 using 0.1 M HCl. This acidic environment is critical for preventing cyclization reactions.

-

Sterile Filter: Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber container.

-

Aliquot and Store: Dispense small, experiment-sized aliquots into sterile, amber microcentrifuge tubes or cryovials. Store immediately at -80°C.

Preparation of Working Solution

Working solutions should be prepared fresh on the day of the experiment from the frozen stock.

-

Thaw: Rapidly thaw one aliquot of the 10 mM stock solution on ice, keeping it protected from light.

-

Dilute: Using a pre-chilled diluent (e.g., 5% Dextrose), dilute the stock solution to the final desired concentration for your experiment.

-

Use Immediately: The final working solution is the most vulnerable to degradation. It should be used immediately after preparation and kept on ice and protected from light throughout the experiment. Discard any unused working solution at the end of the day.

Caption: Workflow for preparing stable this compound solutions.

Stability Data

The stability of this compound is highly dependent on storage conditions. The following table summarizes expected stability based on empirical data. A solution is typically considered stable if it retains >90% of its initial concentration.

| Storage Temp. | Diluent | Light Protection | Antioxidant | Approximate Stability | Reference(s) |

| -20°C to -80°C | N/A (Stock) | Yes (Amber Vial) | Yes | > 1 year | |

| 4°C | D5W or NS | Yes | Yes | Up to 61 days | |

| 4°C | D5W or NS | No | Yes | Up to 39 days | |

| Room Temp (~23°C) | D5W or NS | Yes | Yes | ~7 days | |

| Room Temp (~23°C) | D5W or NS | No | Yes | 24 - 48 hours | |

| 37°C (in buffer) | Physiological Buffer | N/A | No | < 4 hours |

Conclusion

The chemical lability of this compound necessitates careful and standardized procedures for its preparation and use in vitro. By controlling for key environmental factors—namely pH, oxygen, and light—and utilizing appropriate antioxidants and storage temperatures, researchers can prepare stable this compound solutions. Adherence to this protocol will enhance the reliability and reproducibility of experimental data, ensuring that observed effects are attributable to the active compound rather than its degradation products.

References

- 1. Oxidation chemistry of this compound: partitioning of the O-quinone between competing cyclization and chain breakdown pathways and their roles in melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Stability of this compound Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2018140894A1 - this compound compositions and methods therefor - Google Patents [patents.google.com]

Application Notes and Protocols for Screening Novel Norepinephrine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of this compound from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET is a key mechanism for various therapeutic agents, particularly antidepressants and drugs for attention-deficit/hyperactivity disorder (ADHD). The development of novel and selective this compound reuptake inhibitors (NRIs) requires robust and efficient screening assays to identify and characterize promising lead compounds.

These application notes provide an overview of the common screening assays for novel NRIs, including detailed protocols for key methodologies. The accompanying data and visualizations are intended to guide researchers in selecting and implementing the most appropriate assays for their drug discovery programs.

This compound Signaling Pathway

This compound is synthesized from dopamine and stored in vesicles within the presynaptic neuron.[2] Upon neuronal activation, this compound is released into the synaptic cleft where it can bind to and activate adrenergic receptors on the postsynaptic neuron.[3] The action of this compound is terminated primarily by its reuptake into the presynaptic neuron via the this compound transporter (NET).[2] NRIs block this reuptake process, leading to an increased concentration of this compound in the synaptic cleft and enhanced signaling.[1]

References

Application Notes and Protocols for Norepinephrine-Induced Neuronal Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (NE), a catecholamine neurotransmitter, plays a crucial role in the central nervous system, modulating processes such as attention, arousal, and mood. Recent research has unveiled its significant role in promoting the differentiation of neuronal precursor cells, offering a promising avenue for studies in neurogenesis, neurodegenerative disease modeling, and the development of novel therapeutic strategies. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce differentiation in various neuronal cell cultures.

This compound's effects on neuronal differentiation are primarily mediated through adrenergic receptors, particularly β-adrenergic receptors. Activation of these G-protein coupled receptors initiates intracellular signaling cascades, including the cyclic AMP (cAMP) pathway, which are pivotal in regulating gene expression and promoting the morphological and functional maturation of neurons.

Data Presentation

Table 1: Effective Concentrations and Treatment Durations of this compound for Neuronal Differentiation

| Cell Type | This compound Concentration | Treatment Duration | Observed Effects | Reference(s) |

| Adult Hippocampal Neural Precursor Cells (ahNPCs) | 0.1 - 10 µM | 24 hours | Increased percentage of MAP-2 positive neurons. | [1] |

| Adult Hippocampal Precursors | 1 - 100 µM | 10 - 12 days (in neurosphere assay) | Increased neurosphere formation and neuronal production. | [2] |

| SH-SY5Y Human Neuroblastoma Cells | 10 µM | Not specified | Elongated cell body, increased number of neurites, enhanced cell survival, and increased expression of GAP-43. | [3] |

| Primary Cultures from Rat Ventral Mesencephalon | 10 - 500 nM | 4 hours | Upregulation of tyrosine hydroxylase (TH) and brain-derived neurotrophic factor (BDNF) protein levels. | [3] |

Table 2: Key Neuronal Markers for Assessing Differentiation

| Marker | Protein Type | Cellular Location | Significance in Differentiation |

| βIII-tubulin (Tuj1) | Cytoskeletal Protein | Neuronal cytoplasm, enriched in neurites | An early marker of neuronal commitment and neurite outgrowth.[4] |

| Microtubule-Associated Protein 2 (MAP2) | Cytoskeletal Protein | Dendrites and cell bodies of neurons | A marker for mature neurons, involved in microtubule stabilization in dendrites. |

| Neuronal Nuclei (NeuN) | Nuclear Protein | Nucleus of most mature neurons | A marker for post-mitotic, mature neurons. |

| Growth Associated Protein 43 (GAP-43) | Membrane-associated Protein | Growth cones of developing and regenerating neurons | A marker for neuronal development, neurite outgrowth, and synaptogenesis. |

| Synaptophysin | Synaptic Vesicle Protein | Presynaptic terminals | A marker for synaptic vesicle formation and mature synapses. |

| Tyrosine Hydroxylase (TH) | Enzyme | Cytoplasm of catecholaminergic neurons | A marker for dopaminergic and noradrenergic neurons. |

Signaling Pathways

This compound-induced neuronal differentiation is predominantly initiated by the activation of β-adrenergic receptors, with a significant role attributed to the β3-adrenergic receptor subtype in adult hippocampal precursors. This activation triggers a well-defined intracellular signaling cascade.

Experimental Protocols

Protocol 1: this compound-Induced Differentiation of Adult Hippocampal Neural Precursor Cells (ahNPCs)

This protocol is adapted from studies demonstrating the neurogenic potential of this compound on adult hippocampal precursors.

Materials:

-

Adult Hippocampal Neural Precursor Cells (ahNPCs)

-

Neural Stem Cell (NSC) expansion medium

-

Differentiation medium (e.g., Neurobasal medium supplemented with B27)

-

This compound hydrochloride (stock solution in sterile water or 0.1 M HCl, stored at -20°C)

-

Poly-L-ornithine and laminin-coated culture plates/coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibodies against neuronal markers (e.g., anti-MAP-2, anti-βIII-tubulin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Procedure:

-

Cell Plating:

-

Culture ahNPCs in NSC expansion medium on poly-L-ornithine and laminin-coated plates.

-

When cells reach the desired confluency, detach them and plate onto fresh poly-L-ornithine and laminin-coated plates or coverslips at a suitable density for differentiation (e.g., 40,000 - 50,000 cells/cm²).

-

Allow cells to attach for 24 hours in expansion medium.

-

-

Initiation of Differentiation:

-

After 24 hours, aspirate the expansion medium and replace it with differentiation medium.

-